Product packaging for N,N-Dibutyl-N'-(3-chlorophenyl)urea(Cat. No.:CAS No. 15442-04-3)

N,N-Dibutyl-N'-(3-chlorophenyl)urea

Cat. No.: B106561
CAS No.: 15442-04-3
M. Wt: 282.81 g/mol
InChI Key: IOKBPHPZJHRVSD-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N'-(3-chlorophenyl)urea (CAS Number 15442-04-3) is a synthetic organic compound with a molecular formula of C15H23ClN2O and a molecular weight of 282.81 g/mol . This urea derivative is characterized by its specific structure featuring dibutylamino groups and a 3-chlorophenyl ring, which contributes to its properties and research utility . As part of the urea family, this compound is of significant interest in advanced chemical and pharmaceutical research, particularly as a building block or intermediate in the synthesis of more complex molecules. Urea derivatives similar to this compound are frequently investigated for their diverse biological activities, which can include herbicidal or fungicidal properties, making them valuable in agrochemical research . The presence of the chlorophenyl moiety can enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological systems, which is a key point of study in structure-activity relationship (SAR) investigations . Researchers utilize this compound in projects aimed at developing novel active ingredients. It is supplied as a research chemical strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23ClN2O B106561 N,N-Dibutyl-N'-(3-chlorophenyl)urea CAS No. 15442-04-3

Properties

IUPAC Name

1,1-dibutyl-3-(3-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-3-5-10-18(11-6-4-2)15(19)17-14-9-7-8-13(16)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKBPHPZJHRVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338114
Record name N,N-Dibutyl-N'-(3-chlorophenyl)urea
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URL https://comptox.epa.gov/dashboard/DTXSID60338114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15442-04-3
Record name N,N-Dibutyl-N'-(3-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIBUTYLUREA
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Structure Activity Relationship Sar and Structural Determinants of Biological Function

General Principles of Urea-Based Pharmacophores in SAR Studies

The urea (B33335) moiety is a well-established privileged structure in medicinal chemistry, largely due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov The two N-H protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. This hydrogen-bonding network is often a key element in stabilizing ligand-receptor interactions and recognizing the bioactive site. nih.gov

In many SAR studies, the urea core serves as a central scaffold upon which various substituents are placed to probe interactions with a target receptor. nih.govumn.edu The general structure, R1-NH-CO-NH-R2, allows for systematic modifications at the R1 and R2 positions. The nature of these substituents—whether they are alkyl, aryl, bulky, or electron-donating/withdrawing—can drastically alter the compound's potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For instance, SAR studies on urea derivatives as anti-tuberculosis agents revealed that a bulky aliphatic group on one side and an aryl ring on the other were preferred for maximal activity. nih.gov This highlights a common strategy where one part of the urea derivative anchors the molecule in a lipophilic pocket of the target, while the other part engages in specific interactions, such as pi-stacking or further hydrogen bonds.

Impact of N,N-Dibutyl Substitution on Biological Activity Profiles

This increased lipophilicity can enhance the compound's ability to cross cell membranes and may lead to stronger binding in hydrophobic pockets of a target protein. SAR studies on various urea-based compounds have consistently shown that bulky and lipophilic alkyl groups are crucial for activity in certain contexts. For example, in a series of anti-tubercular compounds, replacing a smaller group with a bulky adamantyl substituent led to a significant increase in potency. nih.govnih.gov Similarly, a cyclooctyl group also maintained high activity. nih.gov While not identical, the two butyl groups on N,N-Dibutyl-N'-(3-chlorophenyl)urea would confer significant steric bulk and lipophilicity, suggesting a similar role in optimizing interactions within a nonpolar binding site.

Role of the 3-Chlorophenyl Moiety in Molecular Recognition

The 3-chlorophenyl group is a critical component for molecular recognition and contributes to the electronic and steric profile of the molecule. The position of the chlorine atom on the phenyl ring is not trivial. Halogen atoms, like chlorine, can significantly alter a molecule's interaction with a biological target through several mechanisms. youtube.com

The chlorine atom is electron-withdrawing, which modifies the electron density of the phenyl ring and the adjacent N-H group of the urea, potentially influencing its hydrogen-bonding strength. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a protein. The "meta" position (position 3) of the chlorine atom directs its influence on the ring's electronics and provides a specific spatial orientation for potential interactions. nih.gov Studies on other phenyl-containing compounds have shown that introducing a chloro substituent can lead to significant improvements in potency. youtube.com For example, in a series of urea derivatives designed as antimicrobial agents, compounds with dichlorophenyl and chlorophenyl moieties showed potent activity. nih.gov

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape, or conformation, of this compound is a crucial factor governing its biological function. The molecule is not static and can adopt different spatial arrangements due to rotation around its single bonds. For N,N'-disubstituted ureas, the conformation around the urea group is particularly important. Studies on related N,N'-diaryl ureas have shown a preference for a conformation where the two aryl rings are positioned cis to one another relative to the C-N bonds. researchgate.net

However, in an unsymmetrically substituted urea like the title compound, the interplay between the bulky, flexible dibutyl groups and the planar chlorophenyl ring is complex. The aryl group generally prefers to lie trans to the carbonyl oxygen. researchgate.net The conformation adopted will seek to minimize steric hindrance between the bulky dibutyl groups and the chlorophenyl ring. This preferred conformation dictates how the key interacting groups—the urea's hydrogen bond donor/acceptor, the lipophilic butyl chains, and the chlorophenyl ring—are presented to the biological target. An optimal fit, much like a key in a lock, is required for potent biological activity, and this fit is entirely dependent on the molecule's three-dimensional structure.

Comparative SAR with Related Urea and Thiourea (B124793) Analogues

To further understand the SAR of this compound, it is instructive to compare it with its thiourea analogue, where the carbonyl oxygen is replaced by a sulfur atom. This substitution from urea to thiourea can have significant effects on biological activity. nih.gov

Thioureas are generally less potent hydrogen bond acceptors compared to ureas due to the lower electronegativity of sulfur. However, the larger size and greater polarizability of the sulfur atom can lead to different types of interactions, such as improved van der Waals forces or interactions with soft metal ions in metalloenzymes. nih.gov In some studies, the urea and thiourea derivatives show comparable activity, suggesting that strong hydrogen bond acceptance at that position is not critical. For instance, in a series of potential AGE (Advanced Glycation End-product) inhibitors, halogen-containing urea and thiourea derivatives were found to be potent, with little preference for oxygen or sulfur at the urea function. benthamdirect.comresearchgate.net Conversely, in other cases, the switch can lead to a significant drop or even a change in the activity profile. itmedicalteam.pl A structure-activity analysis of urea transporter inhibitors found that thiourea analogs were effective, with potency depending heavily on the substituents. nih.gov This highlights that the impact of the O/S substitution is context-dependent and relies on the specific requirements of the biological target.

Table 1: Comparative Activity of Urea vs. Thiourea Analogs in Different Biological Systems

Compound ClassTarget/ActivityKey FindingReference
Halogenated Phenyl Urea/Thiourea ConjugatesAntiglycationBoth urea and thiourea derivatives showed high potency, with little preference for the O or S atom. benthamdirect.comresearchgate.net
Phenyl Urea/Thiourea DiamidesCNS DepressionThiourea derivatives showed a lesser duration of sleep-inducing property compared to their urea counterparts. itmedicalteam.pl
Substituted ThioureasUrea Transporter (UT-A/UT-B) InhibitionThiourea analogs were effective inhibitors, demonstrating that the thiourea scaffold is a viable pharmacophore for this target. nih.gov

Molecular Mechanisms of Action and Biological Target Interactions in Vitro Focus

Elucidation of Molecular Targets for N,N-Dibutyl-N'-(3-chlorophenyl)urea Analogues

The biological effects of this compound and its chemical relatives stem from their interactions with specific molecular targets within cells. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action.

Enzyme Inhibition Studies

Urea (B33335) derivatives are known to interact with and inhibit various enzymes, playing a critical role in numerous cellular processes.

Photosynthesis Inhibition: A prominent example of enzyme inhibition by a urea-based compound is the action of Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a close structural analogue of this compound. Diuron is a potent and specific inhibitor of photosynthesis. nies.go.jpepa.govwikipedia.org Its primary mechanism of action involves blocking the electron transport chain in Photosystem II (PSII). nies.go.jpwikipedia.org Specifically, Diuron binds to the QB plastoquinone (B1678516) binding site on the D1 protein of PSII, thereby preventing the flow of electrons from PSII to plastoquinone. wikipedia.orgfrontiersin.org This interruption of the electron transport chain halts the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for plant survival. wikipedia.orgsolutionsstores.com The inhibition of photosynthesis leads to the degradation of chlorophyll (B73375), a key symptom of its phytotoxicity. oregonstate.edunih.gov Studies have shown that the toxic effects of Diuron are directly related to chlorophyll concentration, with greater degradation observed at lower chlorophyll-to-Diuron ratios. oregonstate.edu

MAP Kinase Inhibition: Certain urea derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways involved in inflammation and other cellular responses. nih.gov N-pyrazole, N'-aryl ureas, for instance, have been shown to bind to a distinct allosteric site on p38 MAPK, stabilizing a conformation of the kinase that is incompatible with ATP binding. nih.gov This binding is facilitated by the formation of a bidentate hydrogen bond between the urea group and the side chain of a glutamate (B1630785) residue (Glu71) in the enzyme. The development of these inhibitors, such as BIRB 796, highlights the potential of the urea scaffold in designing potent and selective enzyme inhibitors for therapeutic applications. nih.govmdpi.com

Receptor Binding and Modulation

In addition to enzyme inhibition, some urea compounds exhibit biological activity through their interaction with cellular receptors. For example, certain 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov These compounds, which are structurally related to this compound, can modulate the activity of the receptor without directly competing with the endogenous ligands. nih.gov This allosteric modulation can have significant physiological effects, as the CB1 receptor is involved in a wide range of processes including appetite, pain regulation, and drug reward. nih.gov

Protein Interaction Profiling

The urea functional group is a key structural element in many biologically active compounds due to its ability to form multiple stable hydrogen bonds with protein targets. nih.gov This property allows urea derivatives to interact with a wide range of proteins, influencing their function. For instance, proteomics analysis of cells treated with aryl imidazolyl urea compounds, which are also structurally related to the subject compound, revealed changes in the levels of various cellular proteins, including growth factor receptors like the platelet-derived growth factor receptor (PDGFR). acs.orgacs.org Furthermore, urea itself is known to be a protein denaturant at high concentrations, highlighting its fundamental interaction with protein structures. nih.gov This ability to disrupt protein folding is attributed to its capacity to form hydrogen bonds with the peptide backbone, thereby weakening the intramolecular hydrogen bonds that stabilize the protein's native conformation. nih.gov

In Vitro Biological Activities of Related Urea Compounds

The diverse biological activities of urea compounds have been extensively studied in vitro, revealing their potential as herbicides, antimicrobials, and antivirals.

Herbicidal Action Mechanisms in Plant Systems

The herbicidal activity of phenylurea compounds like Diuron is a direct consequence of their ability to inhibit photosynthesis. researchgate.net By blocking the electron flow in Photosystem II, these herbicides prevent the production of energy required for plant growth and survival. epa.govsolutionsstores.com This mode of action is highly effective against a broad spectrum of annual and perennial weeds. epa.govepa.gov The primary uptake of these herbicides is through the root system, after which they are translocated upwards within the plant. epa.gov The inhibition of photosynthesis leads to characteristic symptoms of phytotoxicity, including chlorosis (yellowing of leaves) and necrosis (tissue death), ultimately leading to the death of the plant. awiner.comyoutube.com

Potential Antimicrobial and Antiviral Activities of Urea Class Compounds

Research has demonstrated that various urea derivatives possess significant antimicrobial and antiviral properties.

Antimicrobial Activity: A number of studies have reported the in vitro antimicrobial activity of newly synthesized urea derivatives against a range of bacterial and fungal strains. nih.gov For example, certain adamantyl urea derivatives have shown promising growth inhibition against Acinetobacter baumannii, a bacterium known for its multi-drug resistance. nih.gov The mechanism of this antibacterial action is thought to involve the disruption of essential cellular processes. Molecular docking studies have suggested that these compounds can bind to key bacterial enzymes, such as penicillin-binding proteins, thereby inhibiting cell wall synthesis. nih.gov Other studies have shown that increasing the length of the alkyl chain in urea derivatives can enhance their antibacterial effect. oup.com Furthermore, the presence of urea can enhance the activity of other antimicrobial compounds. oup.comdocumentsdelivered.com

Antiviral Activity: The urea functionality is also a key structural element in some antiviral agents. clockss.org For instance, cyclic urea derivatives have been developed as potent inhibitors of the HIV-1 protease, a crucial enzyme for viral replication. nih.gov These inhibitors are designed to bind tightly to the active site of the protease, preventing it from processing viral polyproteins and thus blocking the formation of new, infectious virus particles. nih.gov Some of these urea-based compounds have shown broad-spectrum activity against drug-resistant HIV-1 variants. nih.gov Additionally, other urea derivatives have demonstrated antiviral activity against a variety of viruses, including Vesicular stomatitis virus and Coxsackie virus B4. clockss.org Uridine analogs, which are structurally related to urea, can also exhibit potent antiviral effects by inhibiting key steps in the viral replication cycle. dovepress.com

Antiproliferative Effects on In Vitro Cell Lines

The cytotoxic potential of N,N-disubstituted urea derivatives has been a subject of significant investigation, with numerous studies highlighting their efficacy against a variety of cancer cell lines. While specific data for this compound is not extensively detailed in the available literature, the broader class of N,N'-disubstituted ureas and thioureas, which share structural similarities, has demonstrated considerable antiproliferative activity.

Research into a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed potent cytotoxic effects against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values in the low micromolar range (≤ 10 µM). nih.gov Notably, compounds featuring 3,4-dichloro- and 4-CF3-phenyl substituents were particularly effective, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov One of the most potent compounds, a 3,4-dichlorophenyl derivative, exhibited high selectivity against SW480 colon cancer cells. nih.gov Furthermore, a 3-chloro-4-fluorophenylthiourea analog was a strong inhibitor of the SW620 cell line, with an IC50 value of 9.4 ± 1.85 μM. nih.gov These findings underscore the importance of the substitution pattern on the phenyl ring for cytotoxic activity.

In a separate study focusing on novel urea compounds as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for metastatic triple-negative breast cancer, a structure-activity relationship analysis provided further insights. The study demonstrated that mono-substitution on the phenyl ring with an electron-withdrawing group at the meta-position generally favored cytotoxic activity. nih.gov The flexibility and conformation of the alkyl-urea linker also played a crucial role in the observed cytotoxicity. nih.gov

The following interactive table summarizes the in vitro antiproliferative activity of selected N,N'-disubstituted urea and thiourea (B124793) derivatives against various cancer cell lines.

Compound Name/DescriptionCancer Cell LineIC50 (µM)
3,4-Dichlorophenyl Thiourea DerivativeSW480 (Colon)Highly Active (Specific IC50 not provided)
4-(Trifluoromethyl)phenyl Thiourea DerivativeSW480 (Colon)7.3 - 9.0
3-Chloro-4-fluorophenylthioureaSW620 (Colon)9.4 ± 1.85
1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chlorophenyl)ureaMDA-MB-231 (Breast)4.84 ± 0.17

Post-Translational Modifications and Cellular Pathway Perturbations Evoked by Urea Analogues

The molecular mechanisms underlying the anticancer effects of urea analogues are complex and often involve the perturbation of cellular pathways through the modulation of post-translational modifications (PTMs). PTMs are critical regulatory events that alter the function, localization, and stability of proteins, thereby controlling a vast array of cellular processes, including those that are hallmarks of cancer. nih.govnih.gov While direct evidence for PTMs induced by this compound is limited, the activities of related urea-based compounds suggest potential mechanisms.

Urea derivatives can influence key signaling pathways by affecting the PTM status of crucial proteins. For instance, the inhibition of kinases is a common mechanism for urea-based anticancer agents. nih.gov Kinase inhibition directly impacts phosphorylation, one of the most prevalent PTMs, which governs signal transduction pathways that control cell proliferation, survival, and differentiation. nih.gov Aberrant phosphorylation of proteins such as receptor tyrosine kinases (e.g., FGFR1) is a known driver of many cancers. nih.gov

Furthermore, some urea analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The apoptotic cascade is tightly regulated by a host of proteins whose activity is modulated by PTMs. For example, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, which can be regulated by phosphorylation and ubiquitination, is critical in determining cell fate. nih.gov Studies on thiourea derivatives have demonstrated their ability to induce late-stage apoptosis in colon and leukemia cancer cell lines. nih.gov

Urea compounds may also influence other PTMs such as acetylation and ubiquitination. These modifications play a significant role in chromatin remodeling, gene expression, and protein stability, all of which are frequently dysregulated in cancer. nih.gov For example, the regulation of tumor suppressor genes and oncogenes can be controlled by the acetylation status of histone proteins. By extension, urea analogues could potentially influence these processes, leading to cell cycle arrest and inhibition of tumor growth. The ability of some compounds to interfere with the cell cycle at the G0/G1 phase points towards an impact on the complex machinery that governs cell cycle progression, which is heavily reliant on a multitude of PTMs. nih.gov

Computational and Theoretical Investigations of N,n Dibutyl N 3 Chlorophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and geometry of N,N-Dibutyl-N'-(3-chlorophenyl)urea, providing a basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aryl urea (B33335) derivatives, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with basis sets like 6-311+G(2d,p) or 6-311G+(d,2p), are commonly employed to optimize the molecular geometry. researchgate.netresearchgate.netresearching.cn This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy configuration on the potential energy surface. nih.gov

The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar urea compounds have shown that the theoretical molecular structures calculated via DFT methods correspond closely with experimental data obtained from X-ray crystallography. researchgate.netresearching.cn These computational models are crucial for analyzing how the molecular structure influences the compound's properties and for subsequent analyses like vibrational frequency calculations and molecular docking. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. mdpi.comajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. ajchem-a.comnih.gov These descriptors, derived using Koopmans' theorem, provide a framework for predicting chemical behavior. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. S = 1 / η. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Chemical Potential (µ): The escaping tendency of electrons from a system. µ = -(I + A) / 2 = -χ.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. ω = µ² / (2η).

The table below illustrates typical values of these descriptors as calculated for urea derivatives using DFT methods.

DescriptorFormulaTypical Calculated Value (eV)
EHOMO--5.0 to -6.5
ELUMO--2.0 to -3.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.5
Ionization Potential (I)-EHOMO5.0 to 6.5
Electron Affinity (A)-ELUMO2.0 to 3.5
Electronegativity (χ)(I + A) / 23.5 to 5.0
Chemical Hardness (η)(I - A) / 21.5 to 2.5
Chemical Softness (S)1 / η0.4 to 0.67
Electrophilicity Index (ω)µ² / (2η)2.45 to 5.0

Note: The values are representative based on DFT calculations for similar urea-based compounds and serve as an illustrative example. researchgate.netmdpi.comajchem-a.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. researchgate.net The analysis examines the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). wisc.edu

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are essential in drug discovery for predicting binding modes and affinities. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Using software like AutoDock, the process involves placing the ligand into the binding site of a target protein and evaluating the resulting conformations with a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). researchgate.netnih.gov Lower binding energy values indicate a more stable and favorable interaction.

For urea derivatives, docking studies have been performed against various protein targets. researchgate.netmdpi.commdpi.com These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govmdpi.com For example, the urea moiety is often involved in forming crucial hydrogen bonds with amino acid residues in the protein's active site. The predicted binding mode provides a structural basis for the compound's potential biological activity and can guide further optimization of the ligand's structure. mdpi.com

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com Starting from the best-docked pose, an MD simulation models the movements of atoms in the complex by solving Newton's equations of motion.

By analyzing the simulation trajectory, researchers can assess the conformational stability of the complex. A common metric is the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable RMSD profile over the simulation time (e.g., nanoseconds) suggests that the complex remains in a stable conformation. researchgate.net These simulations provide insights into the flexibility of the binding site and the ligand, and how the interactions evolve over time, offering a more realistic view of the binding event than docking alone. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in the fields of drug discovery, toxicology, and materials science for predicting the properties of new or untested molecules.

Feature Attributions from Artificial Intelligence Methods in Activity Prediction

Artificial intelligence (AI) and machine learning (ML) methods are increasingly being used to develop more sophisticated and predictive QSAR models. A key advantage of some AI techniques is the ability to determine "feature attributions" or "feature importance," which helps in understanding which molecular features are most influential in determining the biological activity.

Methods like Random Forest, Gradient Boosting, and neural networks can provide insights into the importance of different molecular descriptors. For instance, after training a Random Forest model to predict the activity of a series of urea compounds, one could analyze the model to rank the descriptors based on their contribution to the predictive accuracy.

A hypothetical feature attribution table from a machine learning model for a series of phenylurea compounds might be represented as follows:

Feature (Molecular Descriptor)Importance Score
Hydrophobicity (e.g., clogP)0.25
Presence of a Halogen at position 3 of the phenyl ring0.18
Number of Hydrogen Bond Donors0.15
Molecular Shape Index0.12
Dipole Moment0.10

This table is for illustrative purposes only and does not represent actual data for this compound.

Such an analysis for this compound could reveal the relative importance of the dibutyl groups, the 3-chloro substitution on the phenyl ring, and the urea linkage in contributing to a specific biological activity. This information would be invaluable for designing new, more potent, or selective compounds.

Research Applications and Broader Scientific Context of N,n Dibutyl N 3 Chlorophenyl Urea

N,N-Dibutyl-N'-(3-chlorophenyl)urea as a Chemical Probe in Biological Systems

While specific studies detailing this compound as a chemical probe are not extensively documented in the provided results, the broader class of substituted ureas serves as a valuable template for designing such tools. Chemical probes are essential for elucidating biological pathways and validating drug targets. The structural features of this compound, namely the substituted phenyl ring and the dialkyl urea (B33335), suggest potential for targeted interactions.

For instance, other urea derivatives have been successfully developed as probes. SABRAC, a ceramide analogue containing a reactive group, has been used as a potent activity-based probe for acid ceramidase (aCDase), an enzyme implicated in various diseases. acs.org The design of such probes often involves modifying a known inhibitor scaffold to include a reporter tag or a reactive group for covalent labeling of the target protein. The this compound scaffold could potentially be modified in a similar fashion to investigate specific biological targets. The lipophilic butyl chains and the substituted chlorophenyl group can be systematically altered to optimize binding affinity and selectivity for a protein of interest.

Potential as a Scaffold for Rational Drug Design and Agrochemical Development

The urea moiety is a cornerstone in the development of pharmaceuticals and agrochemicals. frontiersin.orgnih.gov The N,N-diarylurea structure, in particular, is a key pharmacophore in several multi-kinase inhibitors used in cancer therapy, such as sorafenib (B1663141) and regorafenib. nih.govmdpi.com These drugs function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. nih.gov The this compound structure, while not a diaryl urea, shares the core urea scaffold and a substituted phenyl ring, making it a relevant starting point for designing new bioactive compounds.

In the context of agrochemicals, urea derivatives have a long history of use. A close analogue, N,N-diallyl-N'-(3-chlorophenyl)urea, has been investigated for its herbicidal properties. smolecule.com This suggests that this compound could also exhibit phytotoxic activity, warranting further investigation for weed management applications. The development of new urea-based agrochemicals is driven by the need for compounds with novel modes of action to combat resistance in weeds and pests.

The process of rational drug and agrochemical design involves iterative cycles of synthesis and biological testing. The modular nature of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). For example, the position and nature of the substituent on the phenyl ring, as well as the length and branching of the alkyl chains, can be varied to optimize potency and selectivity.

Table 1: Examples of Bioactive Urea Derivatives

Compound Name Application Key Structural Feature
Sorafenib Anticancer drug N,N'-diarylurea
Regorafenib Anticancer drug N,N'-diarylurea
N,N-diallyl-N'-(3-chlorophenyl)urea Potential herbicide N-allyl, N'-(3-chlorophenyl)urea
SABRAC Chemical probe for aCDase Ceramide analogue with a reactive group

Role of Dibutyl Urea Analogues in Materials Science and Polymer Chemistry

In materials science, the ability of the urea group to form strong and directional hydrogen bonds is exploited to create polymers with unique properties. nih.govnih.gov Polyureas, which contain repeating urea linkages, are known for their high durability and resistance to various environmental factors. nih.gov The hydrogen bonding between urea groups leads to the formation of hard, crystalline domains within the polymer matrix, contributing to their mechanical strength. nih.gov

The introduction of bulky substituents on the nitrogen atoms of the urea bond can lead to the formation of "hindered urea bonds" (HUBs). nih.gov These HUBs are dynamic covalent bonds that can reversibly break and reform without the need for a catalyst, enabling the design of self-healing polymers. nih.gov While this compound itself is a small molecule, the principles governing its interactions can be applied to polymer design. The dibutyl groups can influence the packing and intermolecular interactions in a polymer chain.

Furthermore, dibutylurea has been identified as a degradation product of the fungicide benomyl. chemicalbook.com This highlights the relevance of understanding the environmental fate and behavior of such compounds. The biodegradability of urea-containing polymers is also an active area of research. Poly(urea ester)s, for example, are a class of biodegradable polymers that exhibit high melting temperatures due to the presence of urea groups. nsf.gov

Table 2: Applications of Urea Derivatives in Materials Science

Application Key Feature of Urea Moiety Example
Self-healing polymers Dynamic hindered urea bonds Polyureas with bulky substituents
High-performance coatings Strong hydrogen bonding Polyurea-based coatings
Biodegradable polymers Enhances crystallinity and degradation Poly(urea ester)s

Future Research Directions for Substituted Urea Compounds

The versatility of the substituted urea scaffold ensures its continued importance in scientific research. Several promising avenues for future investigation exist:

Development of Novel Therapeutics: The design of new urea-based drugs targeting a wide range of diseases remains a major focus. frontiersin.org This includes the development of multi-target inhibitors for complex diseases like cancer, as well as compounds with improved properties such as enhanced bioavailability and reduced off-target effects. mdpi.com The exploration of urea derivatives as inhibitors of novel biological targets is also a key area of research.

Green Chemistry and Sustainable Polymers: There is a growing emphasis on developing more environmentally friendly synthetic methods for urea compounds, avoiding the use of toxic reagents like phosgene (B1210022). nih.govnih.gov In polymer science, the focus is on creating sustainable and biodegradable materials from renewable resources. nsf.gov The design of recyclable and self-healing polyureas based on dynamic urea bonds is a particularly exciting direction. nih.gov

Advanced Agrochemicals: The development of new herbicides and pesticides with improved efficacy and environmental profiles is crucial for global food security. Research into urea-based agrochemicals with novel modes of action will be essential to manage the evolution of resistance in target organisms. smolecule.com

Chemical Probes and Diagnostics: The design and synthesis of highly selective and potent urea-based chemical probes will continue to be vital for fundamental biological research and for the development of new diagnostic tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dibutyl-N'-(3-chlorophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via urea linkage formation between 3-chlorophenyl isocyanate and dibutylamine. A typical protocol involves:

  • Solvent selection : Use inert solvents like dichloromethane or toluene to minimize side reactions .
  • Catalysis : Add triethylamine to neutralize HCl byproducts and improve yield .
  • Temperature control : Reflux conditions (~110°C) enhance reaction efficiency .
    • Key considerations : Monitor reaction progress via TLC or HPLC to confirm urea bond formation. Purification via recrystallization (ethanol/water) or column chromatography is recommended .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques :
  • 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for 3-chlorophenyl, urea NH signals at δ 8.2–9.0 ppm) .
  • FT-IR : Validate urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize in vitro models:

  • Enzyme inhibition : Screen against kinases or receptors (e.g., mGlu5) using fluorescence polarization assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial activity : Test via agar diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
  • Alkyl chain variation : Compare dibutyl groups with shorter (diethyl) or branched (diisopropyl) chains to study lipophilicity-activity relationships .
  • Crystallography : Solve the X-ray structure to identify key hydrogen-bonding interactions (e.g., urea O with Tyr831 in kinase targets) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines, buffer conditions (pH 7.4, 37°C), and positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Compare datasets across studies, focusing on compounds with similar logP values (±0.5) and substituent patterns .
  • Validate mechanisms : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., Aurora kinases) .
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition risks .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Q. What advanced analytical techniques can characterize degradation products under stress conditions?

  • Methodological Answer :

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), or acidic/alkaline conditions (0.1M HCl/NaOH) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed urea to amines) using Q-TOF instruments with ESI+ mode .
  • Stability studies : Store at 4°C, 25°C, and 40°C for 6 months; monitor via HPLC every 30 days .

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